molecular formula C10H8N2O3 B2973763 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile CAS No. 1206969-75-6

3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile

Cat. No. B2973763
CAS RN: 1206969-75-6
M. Wt: 204.185
InChI Key: MKVNIIBUDQRNHR-UHFFFAOYSA-N
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Description

3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile is a chemical compound with the CAS Number: 1206969-75-6 . It has a linear formula of C10H8N2O3 . The IUPAC name for this compound is methyl 6-(cyanoacetyl)-2-pyridinecarboxylate . The compound has a molecular weight of 204.19 .

Scientific Research Applications

Nonpeptide AlphaVbeta3 Antagonists

A study by Hutchinson et al. (2003) explored a compound structurally similar to 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile. This compound was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, significant for its role in bone turnover and potential application in treating osteoporosis.

Catalysis in Aerobic Oxidation of Alcohols

In the field of catalysis, Karimi et al. (2014) studied an organocatalyst derived from 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (a compound related to this compound) for the metal-free aerobic oxidation of alcohols. This research highlights its efficiency and recyclability in this application.

Synthesis of Bipyrazoles and Pyrazolylpyrimidines

In organic synthesis, Dawood et al. (2004) demonstrated the reactivity of a 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative (related to the compound ) in forming bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This study underscores its utility in the synthesis of complex organic molecules.

Organophosphorus Compounds

The work by Pedersen & Lawesson (1974) on organophosphorus compounds involved compounds similar to this compound, contributing to the understanding of reactions involving 3-oxo esters and amides.

Photocatalytic Applications

In photocatalysis, Leitich & Heise (2002) explored the photoreactivity of a compound similar to the subject compound, demonstrating its potential in photocatalytic applications and organic synthesis.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 6-(2-cyanoacetyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-3-7(12-8)9(13)5-6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVNIIBUDQRNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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